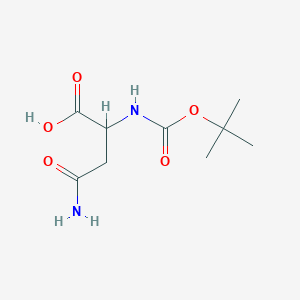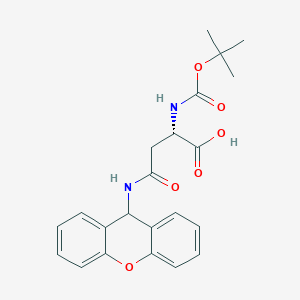
Boc-D-Tyr(2-Br-Z)-OH
概要
説明
Boc-D-Tyr(2-Br-Z)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino end and a 2-bromobenzyloxycarbonyl (2-Br-Z) group at the hydroxyl end. These protective groups prevent unwanted reactions during peptide synthesis, making this compound a valuable reagent in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Tyr(2-Br-Z)-OH typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The process begins with the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with a 2-bromobenzyloxycarbonyl (2-Br-Z) group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
化学反応の分析
Types of Reactions: Boc-D-Tyr(2-Br-Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and 2-Br-Z protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions:
Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc group removal and hydrogen bromide (HBr) for 2-Br-Z group removal.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Major Products Formed:
Deprotected Tyrosine Derivatives: Resulting from the removal of protective groups.
Peptides: Formed through coupling reactions with other amino acids.
科学的研究の応用
Chemistry: Boc-D-Tyr(2-Br-Z)-OH is widely used in the synthesis of peptides and proteins. Its protective groups allow for selective reactions, making it a crucial reagent in the development of complex peptide structures.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme functions. It serves as a building block for synthetic peptides that mimic natural proteins.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the synthesis of therapeutic peptides.
Industry: Industrially, this compound is used in the production of peptide-based materials and biopolymers. Its applications extend to the development of novel biomaterials with specific properties.
作用機序
The mechanism of action of Boc-D-Tyr(2-Br-Z)-OH involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Boc group is typically removed under acidic conditions, while the 2-Br-Z group is removed under basic conditions. This selective deprotection enables the stepwise synthesis of peptides with high precision.
類似化合物との比較
Boc-D-Tyr-OH: Lacks the 2-Br-Z protective group, making it less selective in certain reactions.
Boc-L-Tyr(2-Br-Z)-OH: The L-isomer of Boc-D-Tyr(2-Br-Z)-OH, used in the synthesis of L-peptides.
Uniqueness: this compound is unique due to its dual protective groups, which provide enhanced selectivity and control in peptide synthesis. The presence of the 2-Br-Z group allows for specific deprotection strategies, making it a versatile reagent in the synthesis of complex peptides.
特性
IUPAC Name |
(2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWMYJQSTUVRHR-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47689-67-8 | |
| Record name | L-Tyrosine, O-(((2-bromophenyl)methoxy)carbonyl)-N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047689678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B558373.png)





